N-(2-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide

Antitubercular screening Mycobacterium tuberculosis High-throughput screening

Regioisomeric impurities or mis-assignment can confound screening data. CAS 887876-52-0 is the specific ortho-fluoro anilide isomer, structurally verified to ensure matched-pair SAR accuracy. • Ortho-substituted regioisomer; confirmed inactive in M. tuberculosis H37Rv screen, providing a structurally matched negative control. • Distinguished from meta- (887880-60-6) and para-fluoro analogs for probing binding pocket stereoelectronic tolerance. • Standard screening-library purity ≥95% enables immediate use in phenotypic or target-based profiling decks.

Molecular Formula C22H14FN3O5
Molecular Weight 419.4 g/mol
CAS No. 887876-52-0
Cat. No. B6489873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide
CAS887876-52-0
Molecular FormulaC22H14FN3O5
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C22H14FN3O5/c23-16-6-2-3-7-17(16)24-22(28)20-19(15-5-1-4-8-18(15)31-20)25-21(27)13-9-11-14(12-10-13)26(29)30/h1-12H,(H,24,28)(H,25,27)
InChIKeyXWLNKELAWZXRTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide — Chemical Identity and Core Properties


N-(2-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide (CAS 887876‑52‑0) is a synthetic benzofuran‑2‑carboxamide derivative bearing an ortho‑fluoro anilide and a para‑nitrobenzamido substitution [1]. Its molecular formula is C₂₂H₁₄FN₃O₅ (molecular weight 419.4 g·mol⁻¹), and its computed XLogP3‑AA is 4.8, with two hydrogen‑bond donors and six acceptors [1]. The compound is primarily available as a screening‑library item (typical vendor purity ≥95%) and is catalogued under PubChem CID 16814483 [1].

Screening-library compound with reported purity ≥95%
Ortho-fluoro regioisomer for benzofuran-2-carboxamide SAR profiling
Reported inactive in M. tuberculosis H37Rv whole-cell screen — may support negative control selection

Why Ortho-Fluorophenyl Regioisomers Cannot Be Casually Interchanged


The class of 3‑(4‑nitrobenzamido)‑N‑(fluorophenyl)benzofuran‑2‑carboxamides encompasses three regioisomers differing only by fluorine position on the terminal anilide ring (ortho, meta, para). Even this subtle positional change alters the molecule’s 3D conformation, electronic distribution, and hydrogen‑bonding geometry—factors known to affect target recognition [1]. Substituting the ortho‑fluorophenyl isomer (887876‑52‑0) with its meta‑ (887880‑60‑6) or para‑fluoro analog without experimental validation therefore risks divergent biological outcomes, as illustrated by the only available screening result in which 887876‑52‑0 was classified “Inactive” in a Mycobacterium tuberculosis H37Rv whole‑cell assay [2], whereas closely related benzofuran‑2‑carboxamides have shown activity in other screens [3].

Fluorine position alters H‑bond geometry
Ortho substitution restricts anilide NH accessibility compared to meta/para isomers, which may affect target recognition.
3D shape differences not captured by 2D descriptors
Identical XLogP and TPSA across regioisomers mask conformational variations that can influence biological readouts.
Lack of comparative bioactivity data
Meta- and para-fluoro analogs have not been tested in the same assay; interchange without experimental validation may lead to divergent outcomes.

Quantitative Differentiation Profile vs. Structural Analogs


Whole-Cell Antitubercular Activity in M. tuberculosis H37Rv HTS

In a high‑throughput screen (AID 2842) of a putative kinase‑focused compound library against Mycobacterium tuberculosis H37Rv, N‑(2‑fluorophenyl)‑3‑(4‑nitrobenzamido)‑1‑benzofuran‑2‑carboxamide (887876‑52‑0) was designated “Inactive” [1]. No quantitative MIC or IC₉₀ value was assigned due to the lack of dose‑response confirmation, so this negative result cannot be directly compared with the meta‑ or para‑fluoro isomers, which have not been tested in the same assay. However, the result stands in contrast to many benzofuran‑2‑carboxamides cited in patent US 5,925,636 that are claimed to inhibit TNF and/or PDE IV, key mediators of inflammatory disease [2].

M. tuberculosis H37Rv HTS
Reported
Inactive
Supports negative control selection in whole-cell mycobacterial assays
No dose‑response confirmation; meta/para isomers not tested in this screen
Antitubercular screening Mycobacterium tuberculosis High-throughput screening

Physicochemical Differentiation — Ortho-Fluoro vs. Meta-Fluoro Regioisomers

Although experimental log P/D and solubility data are not publicly available for this series, computed XLogP3‑AA for the ortho‑fluoro isomer (887876‑52‑0) is 4.8 [1]. The meta‑fluoro isomer (887880‑60‑6) shares an identical molecular formula and an equivalent computed XLogP of 4.8 ; however, the ortho‑fluoro substitution creates an intramolecular steric environment that can reduce anilide NH accessibility for hydrogen bonding compared with meta or para substitution, as has been demonstrated for analogous ortho‑substituted anilides [2]. The para‑fluoro isomer (CAS not individually confirmed) would be expected to have a similar XLogP but distinct H‑bond geometry, potentially altering target engagement kinetics.

Physicochemical differentiation
Class-level inference
Ortho-F (887876‑52‑0) vs Meta-F (887880‑60‑6)
XLogP both 4.8; H‑bond geometry differs due to steric environment
Identical XLogP masks stereoelectronic differences that may alter target binding
Experimental log P/D and solubility data unavailable
Physicochemical properties Lipophilicity Regioisomer selection

Computed Molecular Descriptors Differentiating Ortho from Meta and Para Isomers

Beyond XLogP, other 2D descriptors computed by PubChem highlight subtly differentiated properties. The ortho‑fluoro isomer (887876‑52‑0) has a topological polar surface area (TPSA) of 114.0 Ų, identical to that of the meta‑fluoro isomer (887880‑60‑6) [1][2]. However, the ortho substitution produces a more compact molecular shape (lower radius of gyration) and a smaller fractional rotatable bond volume, which may influence membrane permeation rate [3]. These differences are not captured by standard 2D descriptors and require 3D conformational analysis for proper comparison.

Computed 3D shape descriptors
Class-level inference
TPSA114.0 Ų (both)
Radius of gyrationLower for ortho
Dipole momentExpected differentiation
2D descriptors alone insufficient; 3D conformational analysis recommended
PubChem computed descriptors, release 2025.09.15
Computational chemistry Molecular descriptors Drug-likeness

Research Utilization Scenarios for N-(2-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide


Negative Control in Whole-Cell M. tuberculosis Screening Cascades

Because the only available bioactivity datum indicates that 887876‑52‑0 is inactive in an M. tuberculosis H37Rv high‑throughput screen [1], this compound can serve as a structurally matched negative control for related benzofuran‑2‑carboxamide analogs that show antimycobacterial activity. Its use ensures that observed activity for active analogs arises from specific structural features rather than non‑specific effects.

Regioisomer Benchmarking in Benzofuran-2-carboxamide SAR Studies

The ortho‑fluoro substitution pattern of 887876‑52‑0 distinguishes it from its meta‑ (887880‑60‑6) and para‑fluoro regioisomers. Researchers profiling a benzofuran‑2‑carboxamide chemotype against PDE4, TNF, or other targets claimed in patent US 5,925,636 [2] can use 887876‑52‑0 as one stereoelectronic variant to probe the tolerance of the target binding pocket for ortho‑substituted anilides.

Computational Chemistry and Molecular Shape Analysis

The compound’s readily available 2D descriptors (XLogP = 4.8, TPSA = 114.0 Ų) combined with the unique ortho‑fluoro steric environment make it a useful test case for 3D conformational analysis and molecular dynamics simulations aimed at understanding how subtle positional isomerism affects H‑bond geometry, dipole moment, and membrane permeation [3].

Chemistry-First Procurement for Academic Screening Collections

887876‑52‑0 is widely offered by screening‑compound vendors with ≥95% purity , making it accessible for academic groups wishing to expand their benzofuran‑2‑carboxamide diversity in screening decks. Its single confirmed bioassay result provides a transparent starting point for further phenotypic or target‑based profiling.

Application
Selection Property
Validation Focus
Negative control for M. tuberculosis HTS
Structurally matched inactive compound
Inactivity confirmation in whole-cell assays
Benzofuran-2-carboxamide SAR studies
Ortho-fluoro regioisomer probe
Target binding pocket tolerance to ortho substitution
Computational 3D shape analysis
Ortho steric environment test case
H‑bond geometry and dipole moment simulations
Academic screening deck expansion
Screening-library availability (≥95%)
Phenotypic or target-based profiling
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